molecular formula C22H17NO3 B291923 N-(4-acetylphenyl)-2-benzoylbenzamide

N-(4-acetylphenyl)-2-benzoylbenzamide

Cat. No.: B291923
M. Wt: 343.4 g/mol
InChI Key: KFVIADQVHIZTCC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-benzoylbenzamide is a benzamide derivative characterized by a benzoyl group at the 2-position of the benzene ring and a 4-acetylphenyl substituent on the amide nitrogen. This compound serves as a critical intermediate in synthesizing antimicrobial agents, particularly benzimidazole and benzothiazole derivatives. Its structural flexibility allows for functionalization with various substituents, enabling the development of compounds with enhanced biological activity. For example, it has been utilized in the synthesis of chalcones, cyanopyridines, and thienopyrimidines, which exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria and Mycobacterium species .

Properties

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-benzoylbenzamide

InChI

InChI=1S/C22H17NO3/c1-15(24)16-11-13-18(14-12-16)23-22(26)20-10-6-5-9-19(20)21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26)

InChI Key

KFVIADQVHIZTCC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

The pharmacological and structural properties of N-(4-acetylphenyl)-2-benzoylbenzamide can be contextualized by comparing it with benzamide derivatives bearing different substituents. Below is an analysis of key analogs:

Substituent Effects on Antimicrobial Activity

Compound Name Substituents Biological Activity (MIC Range) Key Findings Reference
This compound Acetylphenyl, benzoyl Antimicrobial (varies by derivative) Parent compound for active chalcones, cyanopyridines, and thienopyrimidines
4-Bromo-N-(2-nitrophenyl)benzamide Bromo, nitro Not explicitly reported Structural analog with distinct packing (two molecules per asymmetric unit)
Benzothiazole derivatives Benzothiazole sulfanyl, azomethine Antimicrobial (high to low MICs) Azomethine group enhances activity; substituents dictate MIC values
2-Hydroxy-N-(4-methylphenyl)benzamide Hydroxyl, methylphenyl Precursor for benzoxazepines Hydroxyl group improves solubility and binding potential
4-Chloro-N-(2-methoxyphenyl)benzamide Chloro, methoxy Not explicitly reported Chloro and methoxy groups influence steric/electronic properties
Key Observations:
  • Hydrophilic Substituents (Hydroxyl, Amino): The hydroxyl group in 2-hydroxy-N-(4-methylphenyl)benzamide enhances solubility, while amino groups in analogs like 4-amino-N-(4-amino-2-methoxyphenyl)benzamide facilitate hydrogen bonding, improving target interactions .
  • Heterocyclic Modifications : Derivatives incorporating benzimidazole (e.g., chalcones) or benzothiazole moieties show marked antimicrobial activity, with MIC values dependent on substituent size and polarity .

Structural and Crystallographic Comparisons

  • Molecular Packing : this compound derivatives often form hydrogen-bonded networks, whereas analogs like 4-bromo-N-(2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit, suggesting divergent crystal lattice stability .
  • Conformational Flexibility : The acetylphenyl group in the parent compound allows rotational freedom, enabling interactions with microbial targets. In contrast, rigid substituents like the nitro group in N-(2-nitrophenyl) analogs restrict conformational mobility .

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